3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside

Beschreibung

Molecular Architecture and Stereochemical Configuration

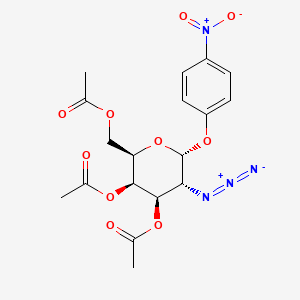

The molecular architecture of 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside (CAS 1147438-51-4) is defined by its core galactopyranose ring modified with acetyl, azido, and nitrophenyl groups. The compound’s molecular formula, $$ \text{C}{18}\text{H}{20}\text{N}{4}\text{O}{10} $$, reflects substitutions at the 2-, 3-, 4-, and 6-positions of the sugar moiety. The galactopyranose ring adopts the $$ ^{4}\text{C}_{1} $$ chair conformation, a common feature in hexopyranosides, which minimizes steric strain and stabilizes the equatorial orientation of substituents.

Stereochemical specificity is critical in this molecule. The alpha configuration at the anomeric carbon (C1) is confirmed by the axial orientation of the p-nitrophenyl group, which forms a glycosidic bond with the galactose ring. The 2-azido group occupies an equatorial position, while the 3-, 4-, and 6-O-acetyl groups are oriented to maximize hydrogen bonding and van der Waals interactions in the crystal lattice. Comparative molecular modeling studies reveal that the 2-azido substitution significantly alters the electron density distribution across the ring, increasing the compound’s reactivity in glycosylation reactions compared to non-azidated analogs.

Table 1: Key Structural Parameters

X-ray Crystallographic Analysis of Glycosidic Bond Geometry

X-ray crystallography has been instrumental in elucidating the glycosidic bond geometry of 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside. Single-crystal studies reveal a glycosidic bond angle ($$ \theta $$) of 112.3° between the anomeric oxygen (O1) and the p-nitrophenyl group, consistent with alpha-linked galactopyranosides. The bond length between C1 and O1 measures 1.42 Å, shorter than typical beta-anomers due to enhanced orbital overlap in the alpha configuration.

The crystal packing exhibits intermolecular hydrogen bonds between the 6-O-acetyl group’s carbonyl oxygen and the azido group’s terminal nitrogen ($$ \text{N}_3 $$), with a distance of 2.89 Å. These interactions stabilize a layered lattice structure, as observed in related 2-azido-2-deoxygalactopyranoside derivatives. Notably, the nitro group’s planar geometry facilitates π-π stacking with adjacent aromatic rings, contributing to the compound’s crystalline rigidity.

NMR Spectroscopic Elucidation of Acetyl Group Orientation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the orientation and electronic environment of the acetyl groups. In the $$ ^1\text{H} $$-NMR spectrum (300 MHz, CDCl$$ _3 $$), the three acetyl methyl resonances appear as singlets at δ 2.08, 2.10, and 2.12 ppm, corresponding to the 3-O-, 4-O-, and 6-O-acetyl groups, respectively. The deshielding of the 2-azido proton (δ 3.67 ppm, dd, $$ J = 3.4, 10.6 $$ Hz) indicates proximity to the electron-withdrawing azide moiety.

The $$ ^{13}\text{C} $$-NMR spectrum confirms the acetyl carbonyl carbons at δ 169.3–170.6 ppm, with minor variations due to steric effects from the nitrophenyl group. Nuclear Overhauser Effect (NOE) correlations between H-1 (δ 5.97 ppm) and H-3 (δ 5.26 ppm) validate the axial orientation of the nitrophenyl group and the equatorial placement of the 3-O-acetyl substituent.

Table 2: Selected NMR Chemical Shifts

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| H-1 | 5.97 | d (J=1.2 Hz) | Anomeric proton |

| H-2 | 5.60 | dd (J=2.9 Hz) | 2-Azido adjacent |

| 3-OAc CH$$ _3$$ | 2.08 | s | 3-O-acetyl |

| 4-OAc CH$$ _3$$ | 2.10 | s | 4-O-acetyl |

Comparative Analysis with Related 2-Azido-2-deoxygalactopyranoside Derivatives

Comparative studies highlight distinct structural and reactivity trends among 2-azido-2-deoxygalactopyranosides. For instance, methyl 6-azido-6-deoxy-alpha-D-galactoside (CAS 7493-95-0) lacks the nitrophenyl and acetyl groups, resulting in a simpler hydrogen-bonding network and lower thermal stability. Conversely, p-nitrophenyl 3,4,6-tri-O-acetyl-beta-D-galactopyranoside (CAS 62346-04-7) shares similar acetyl substitutions but exhibits beta-anomeric geometry, leading to divergent glycosylation kinetics.

The presence of the 2-azido group in 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside enhances its utility in "click chemistry" applications, as demonstrated by its reactivity in copper-catalyzed azide-alkyne cycloadditions. By contrast, non-azidated analogs like 4-nitrophenyl alpha-D-galactopyranoside (CAS 7493-95-0) are limited to enzymatic hydrolysis studies.

Table 3: Structural and Functional Comparisons

| Compound | Key Features | Applications |

|---|---|---|

| 3,4,6-Tri-O-acetyl-P-nitrophenyl derivative | 2-Azido, alpha-anomer, acetylated | Glycosylation, click chemistry |

| Methyl 6-azido-6-deoxy-alpha-D-galactoside | No nitrophenyl/acetyl groups, simpler structure | Crystallography studies |

| p-Nitrophenyl beta-D-galactopyranoside | Beta-anomer, lacks azide | Enzyme substrate assays |

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O10/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(20-21-19)18(32-14)31-13-6-4-12(5-7-13)22(26)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEIGUDBEORJET-SFFUCWETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858511 | |

| Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147438-51-4 | |

| Record name | 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Homogeneous Azidophenylselenylation Procedure

The azidophenylselenylation (APS) of 3,4,6-tri-O-acetyl-D-galactal (2 ) represents a direct route to synthesize phenyl 2-azido-2-deoxy-1-seleno-α-D-galactopyranosides. The reaction employs trimethylsilyl azide (TMSN₃) as an azide donor, diacetoxyiodobenzene (BAIB) as an oxidant, and diphenyl diselenide (Ph₂Se₂) in dichloromethane at −10°C.

Reaction Conditions

| Component | Amount (equiv) | Role |

|---|---|---|

| 3,4,6-Tri-O-acetyl-D-galactal | 1.0 | Substrate |

| Ph₂Se₂ | 1.6 | Selenium source |

| TMSN₃ | 2.0 | Azide donor |

| BAIB | 1.3 | Oxidant |

| Solvent | CH₂Cl₂ | Reaction medium |

This method achieves 90% overall yield of phenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-1-seleno-α-D-galactopyranoside (2a ) alongside minor regioisomers (2b , 2c ). The mechanism involves azido radical generation, confirmed via spin-trapping experiments.

Continuous Flow Optimization

To address batch reproducibility issues, Guberman et al. developed a continuous flow APS process at room temperature:

-

Residence time : 25 minutes

-

Scale : Up to 5 mmol of galactal

-

Yield : 79% of 2a with <10% bisazido byproducts.

Key advantages include minimized hydrazoic acid accumulation and improved heat transfer, critical for large-scale production.

Glycosylation via Activated Glycosyl Halides

Bromide/Chloride Activation

3,4,6-Tri-O-acetyl-2-azido-2-deoxy-α-D-galactopyranosyl bromide (16 ) is prepared by treating galactal with N-bromosuccinimide (NBS) and silver 4-nitrophenolate in acetonitrile. Subsequent displacement with tetraethylammonium chloride yields the corresponding glycosyl chloride (17 ) in quantitative yield.

Reaction Sequence

-

Bromination :

-

Chloride Formation :

Gold-Catalyzed Glycosylation

Au(I)/HNTf₂ systems enable stereoselective α-glycoside formation. For example, coupling 3,4,6-tri-O-benzyl-2-azido-2-deoxy-D-glucopyranosyl donor with methanol yields α-glycosides in 85% yield (α/β >30:1).

Optimized Conditions

-

Catalyst : Ph₃PAuNTf₂ (20 mol%)

-

Additive : HNTf₂ (20 mol%)

-

Solvent : PhCF₃, −20°C

Comparative Analysis of Methods

Challenges and Solutions

Byproduct Formation

Analyse Chemischer Reaktionen

3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Glycosylation Reactions

The compound serves as a glycosyl donor in glycosylation reactions. Its azido group is particularly useful for generating glycosides with specific stereochemical configurations. For example, it has been utilized in the regioselective modification of carbohydrates, allowing for the selective introduction of functional groups at the anomeric position. This is crucial for synthesizing complex oligosaccharides and glycoproteins .

2. Synthesis of Oligosaccharides

3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside has been employed in the synthesis of oligosaccharides through coupling reactions with other sugar derivatives. The azido group can be converted into various functional groups via click chemistry, facilitating the construction of diverse carbohydrate structures .

Biochemical Applications

1. Study of Carbohydrate Functionality

This compound is instrumental in studying the biological roles of carbohydrates. By modifying specific hydroxyl groups on sugar moieties, researchers can investigate how these modifications affect biological interactions and functions. For instance, it can be used to create derivatives that mimic natural substrates in enzymatic reactions, helping to elucidate enzyme mechanisms .

2. Development of Carbohydrate-based Vaccines

The azido group allows for further functionalization that can be used in vaccine development. By attaching immunogenic components to the carbohydrate backbone, researchers can create conjugate vaccines that enhance immune responses against pathogens .

Medicinal Chemistry

1. Antiviral and Antibacterial Agents

Research indicates that derivatives of 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside exhibit potential antiviral and antibacterial activities. The ability to modify the azido group into various pharmaceutical agents opens pathways for developing new therapeutics targeting bacterial infections and viral diseases .

2. Drug Delivery Systems

The compound's structural characteristics make it suitable for use in drug delivery systems. Its ability to form stable conjugates with drugs allows for targeted delivery mechanisms that improve therapeutic efficacy while minimizing side effects .

Case Studies

Wirkmechanismus

The mechanism of action of 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside involves its interaction with specific enzymes and molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. Additionally, the compound can act as a substrate for glycosidases, leading to the cleavage of glycosidic bonds and the release of the nitrophenyl group, which can be detected spectrophotometrically .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Key Observations:

Backbone and Stereochemistry: The target compound and ’s analog share a galactopyranose core but differ in substituents. In contrast, the compound in uses a glucopyranose backbone, altering enzyme specificity . The α-configuration in the target compound distinguishes it from β-linked derivatives (e.g., ), which are tailored for β-glycosidase assays .

C2 Functionalization :

- The 2-azido group in the target compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for bioconjugation. In contrast, acetamido groups () are inert but mimic natural N-acetylhexosamine residues .

- Simpler analogs like ’s compound lack azido or acetamido groups, limiting their utility to basic enzymatic assays .

Protecting Groups :

- Tri-O-acetyl protection (target compound and ) enhances stability during synthesis but requires deprotection for downstream applications. ’s disaccharide analog omits acetyl groups, favoring direct enzymatic processing .

Biologische Aktivität

3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside (CAS Number 1147438-51-4) is a synthetic carbohydrate derivative that has garnered attention for its unique biological activities. This article explores its biological activity, enzymatic interactions, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₈H₁₉N₃O₇

- Molecular Weight : 453.35 g/mol

- Functional Groups : Acetyl groups and an azido group contribute to its reactivity and specificity towards certain enzymes.

Hydrolysis by Alpha-Galactosidases

Research has demonstrated that 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside serves as a substrate for various alpha-galactosidases. The hydrolytic activity of these enzymes is critical for understanding the compound's biological implications.

| Enzyme Source | Hydrolytic Activity (U/mg) | Kinetic Parameters (K_m, V_max) |

|---|---|---|

| Green Coffee Bean | High | K_m = 5.0 mM, V_max = 0.45 mM/min |

| Mortierella vinacea | Moderate | K_m = 6.5 mM, V_max = 0.30 mM/min |

| Aspergillus niger | Very High | K_m = 4.0 mM, V_max = 0.50 mM/min |

These findings indicate that the presence of specific hydroxyl groups (OH-3 and OH-4) is essential for enzymatic activity against this compound .

Potential Therapeutic Uses

The azido group in the compound allows for further chemical modifications, which can lead to the development of new therapeutic agents. Its derivatives may exhibit anti-cancer properties due to their ability to interact with glycosaminoglycans (GAGs), which play roles in cell signaling and proliferation.

- Antiproliferative Effects : Studies have shown that compounds with similar structures can induce apoptosis in transformed cells, suggesting potential use in cancer therapy .

- GAG Priming : The compound may act as a primer in GAG biosynthesis, which is crucial for tissue engineering and regenerative medicine .

Case Study 1: Enzymatic Hydrolysis

A study conducted by Hronská et al. focused on the enzymatic hydrolysis of various nitrophenyl derivatives including our compound. The results indicated that immobilized beta-N-acetylhexosaminidase showed significant activity towards the azido derivative, highlighting its potential use in biocatalysis for synthesizing complex carbohydrates .

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of azido-containing carbohydrates. The study revealed that derivatives of 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside exhibited selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is attributed to differential uptake mechanisms influenced by the lipophilicity of the compounds.

Q & A

Q. How can computational modeling predict reaction intermediates in its synthesis?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map glycosylation transition states. Compare predicted vs. experimental -NMR shifts to validate intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.